

2-Ethyl-6-nitroquinolin-4-amine: An Emerging Scaffold for Drug Discovery

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Compound of Interest

Compound Name: 2-Ethyl-6-nitroquinolin-4-amine

Cat. No.: B1429679

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For research and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological potential is a constant endeavor. **2-Ethyl-6-nitroquinolin-4-amine** has been identified as a versatile small molecule scaffold with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, highlighting its chemical properties and potential as a building block for the development of new therapeutic agents.

Core Chemical Properties

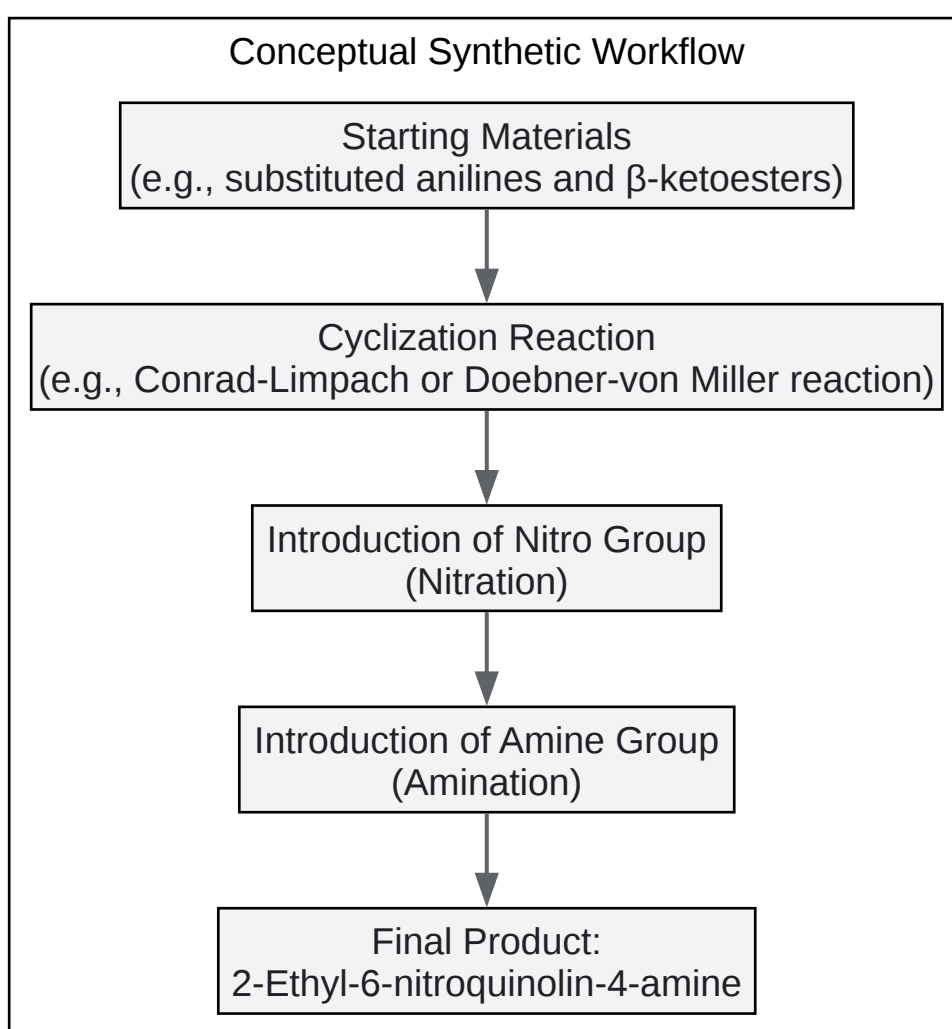
2-Ethyl-6-nitroquinolin-4-amine is a heterocyclic compound belonging to the quinoline class. The presence of an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position of the quinoline ring system confers a unique combination of electronic and steric properties. These features make it a valuable starting material for the synthesis of a diverse library of derivatives.

Property	Value	Source
CAS Number	1388727-03-4	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ N ₃ O ₂	[1] [2]
Molecular Weight	217.22 g/mol	[1] [2]
Description	Versatile small molecule scaffold	[1]

Synthetic Accessibility

While specific, detailed experimental protocols for the synthesis of **2-Ethyl-6-nitroquinolin-4-amine** are not readily available in peer-reviewed literature, its structure suggests that it can be synthesized through established methods for quinoline synthesis. A potential conceptual synthetic workflow could involve a multi-step process starting from commercially available precursors.

Below is a generalized workflow representing a possible synthetic approach.



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Figure 1. A conceptual workflow for the synthesis of **2-Ethyl-6-nitroquinolin-4-amine**.

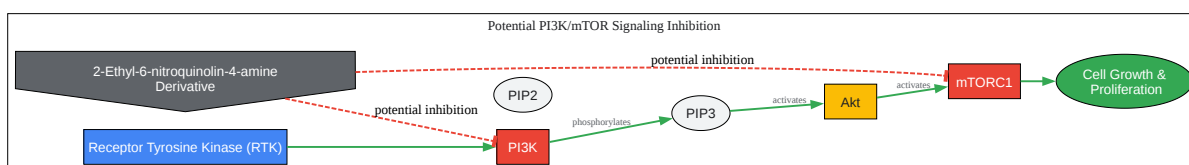
Potential Biological Applications

Although direct biological activity data for **2-Ethyl-6-nitroquinolin-4-amine** is not extensively documented, the quinoline core and the presence of the nitro group are features found in numerous biologically active molecules. This suggests that derivatives of this scaffold could be explored for various therapeutic areas.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The substitution pattern of **2-Ethyl-6-nitroquinolin-4-amine**, particularly the 4-aminoquinoline core, is reminiscent of several kinase inhibitors. For instance, derivatives of 4-aminoquinolines have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition is a validated strategy in oncology. The general structure of **2-Ethyl-6-nitroquinolin-4-amine** provides a foundation for the design of novel inhibitors targeting this pathway.



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Figure 2. Potential inhibition of the PI3K/mTOR signaling pathway by derivatives of the scaffold.

Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, have a long history of use as antimicrobial agents. The nitro group can be bio-reduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell. This mechanism of action suggests that **2-Ethyl-6-nitroquinolin-4-amine** and its derivatives could be investigated for activity against a range of microbial pathogens.

Future Directions

2-Ethyl-6-nitroquinolin-4-amine represents a promising, yet underexplored, scaffold for drug discovery. The key next steps for researchers and drug development professionals include:

- Development and optimization of a robust synthetic route to enable the efficient production of the core scaffold and its analogues.
- Synthesis of a diverse library of derivatives by modifying the ethyl, nitro, and amine functional groups to explore the structure-activity relationship (SAR).
- Screening of these derivatives against a panel of biological targets, including cancer cell lines (with a focus on those with activated PI3K/mTOR pathways) and a broad spectrum of microbial strains.
- Detailed mechanistic studies to elucidate the mode of action of any identified hit compounds.

In conclusion, while specific biological data and detailed experimental protocols for **2-Ethyl-6-nitroquinolin-4-amine** are currently limited in the public domain, its chemical structure and the known activities of related compounds strongly suggest its potential as a valuable scaffold in the development of new therapeutics. Further research into this versatile molecule is warranted to unlock its full potential in medicinal chemistry.

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